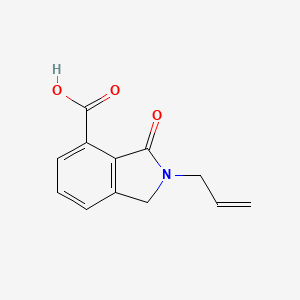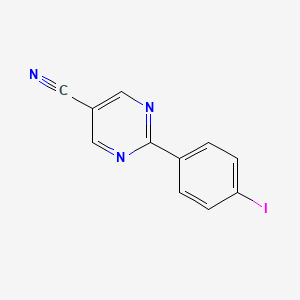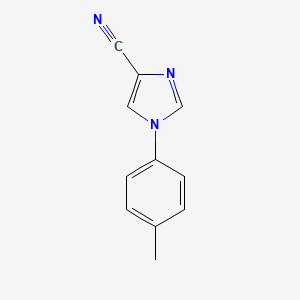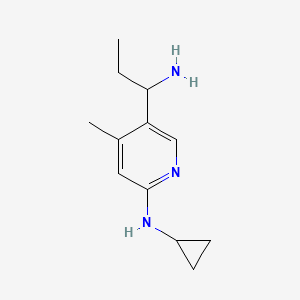
4-Bromo-2-(thiazol-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(thiazol-4-yl)phenol is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom and a phenol group. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(thiazol-4-yl)phenol typically involves the formation of the thiazole ring followed by bromination and phenol substitution. One common method involves the reaction of 4-bromothiazole-2-carboxaldehyde with appropriate phenolic compounds under specific conditions. For example, the reaction can be carried out in the presence of tetrakis(triphenylphosphine)palladium(0) and caesium carbonate in 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(thiazol-4-yl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Electrophilic and Nucleophilic Additions: The thiazole ring can participate in electrophilic and nucleophilic addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted thiazole derivatives depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and reduced thiazole derivatives.
Scientific Research Applications
4-Bromo-2-(thiazol-4-yl)phenol has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(thiazol-4-yl)phenol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Oxidative Stress Modulation: The phenol group can participate in redox reactions, affecting oxidative stress levels in cells.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylthiazole: Similar structure but lacks the phenol group.
2-(Thiazol-4-yl)phenol: Similar structure but lacks the bromine atom.
4-(4-Bromophenyl)thiazol-2-amine: Contains a thiazole ring with a bromophenyl group but different substitution pattern.
Uniqueness
4-Bromo-2-(thiazol-4-yl)phenol is unique due to the presence of both a bromine atom and a phenol group on the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H6BrNOS |
|---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
4-bromo-2-(1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C9H6BrNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H |
InChI Key |
SHNQKUOIEKZCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CSC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide](/img/structure/B11788265.png)




![4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)
